molecular formula C10H12Br2O2 B1311240 1,3-Bis(2-bromoethoxy)benzene CAS No. 58929-74-1

1,3-Bis(2-bromoethoxy)benzene

Cat. No.: B1311240
CAS No.: 58929-74-1
M. Wt: 324.01 g/mol
InChI Key: ZAVWZUBXDZDHQR-UHFFFAOYSA-N
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Description

1,3-Bis(2-bromoethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 It is a brominated derivative of benzene, characterized by the presence of two bromoethoxy groups attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2-bromoethoxy)benzene is macrocyclic compounds known as pillar[n]arenes . These compounds have gained interest due to their ease of formation, functionalization, and excellent host-guest properties . The electron-rich cavity of these macrocycles favors the binding of positively charged or electron-deficient guests .

Mode of Action

This compound interacts with its targets through a process of co-condensation with 1,4-dimethoxybenzene . This interaction results in the formation of constitutional isomers of brominated-functionalized pillar5arenes . The structures of the obtained isomers are established using single crystal X-ray diffraction .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of constitutional isomers of brominated-functionalized pillar5arenes . The process involves the co-condensation of this compound and 1,4-dimethoxybenzene . The downstream effects include the formation of different constitutional isomers that possess different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of constitutional isomers of brominated-functionalized pillar5arenes . These isomers have different physical and chemical properties, including different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(2-bromoethoxy)benzene can be synthesized through the bromination of 1,3-dihydroxybenzene followed by etherification with 2-bromoethanol. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The etherification step requires a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2-bromoethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoethoxy groups can yield hydroxyethoxy derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of azidoethoxy, thioethoxy, or alkoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydroxyethoxy derivatives.

Scientific Research Applications

1,3-Bis(2-bromoethoxy)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1,4-Bis(2-bromoethoxy)benzene: Similar structure but with bromoethoxy groups at the 1,4-positions.

    1,3-Dibromo-2-ethoxybenzene: Contains bromine atoms and an ethoxy group on the benzene ring.

    1,3-Dibromo-5-ethoxybenzene: Another isomer with different substitution pattern.

Uniqueness: 1,3-Bis(2-bromoethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1,3-bis(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVWZUBXDZDHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442575
Record name 1,3-bis(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58929-74-1
Record name 1,3-bis(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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